3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
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Overview
Description
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3. It belongs to the class of fluorinated pyridines and piperidines, which are known for their diverse applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the piperidin-4-yl group and amine functionality, followed by conversion to the trihydrochloride salt.
Chemical Reactions Analysis
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrogenation: Catalytic hydrogenation can be used to reduce nitro groups to amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other fluorinated pyridines and piperidines:
2-Fluoro-3-bromopyridine: Similar in structure but lacks the piperidin-4-yl group, making it less versatile in medicinal chemistry.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIJHUXJPDSLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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